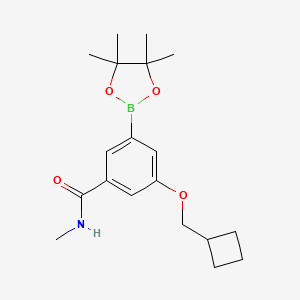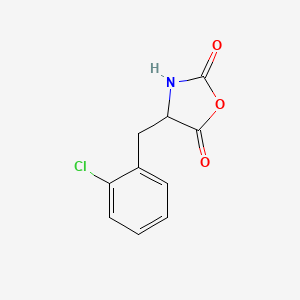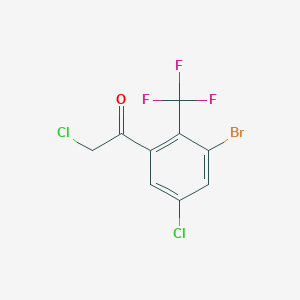
3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride: is a chemical compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the central carbon atom.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Like potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Phenacyl Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Phenacyl Compounds: Depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Serves as a reagent in various organic transformations.
Biology and Medicine:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Material Science: Employed in the development of new materials with specific chemical functionalities.
Chemical Manufacturing: Used in the production of specialty chemicals and advanced intermediates.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) makes the phenacyl chloride moiety highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecular structures .
Comparación Con Compuestos Similares
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)phenacyl chloride
Uniqueness: 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the specific positioning of its substituents, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its utility in selective organic transformations and specialized applications in scientific research .
Propiedades
Fórmula molecular |
C9H4BrCl2F3O |
|---|---|
Peso molecular |
335.93 g/mol |
Nombre IUPAC |
1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-4(12)1-5(7(16)3-11)8(6)9(13,14)15/h1-2H,3H2 |
Clave InChI |
YUGRQFPYGBJCCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CCl)C(F)(F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
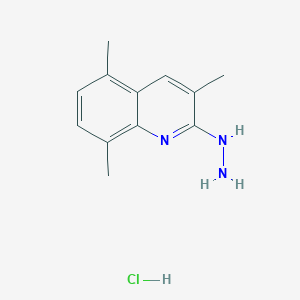
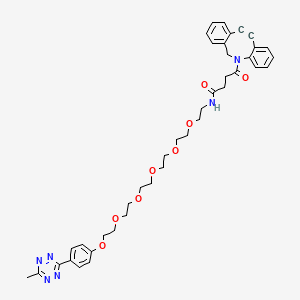
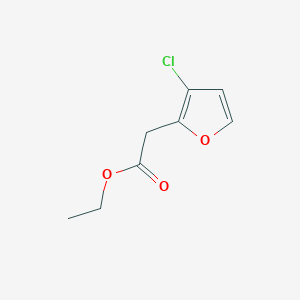
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)

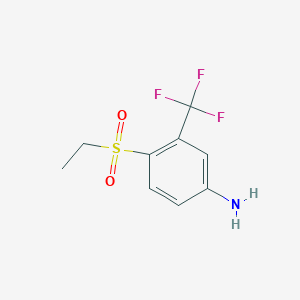
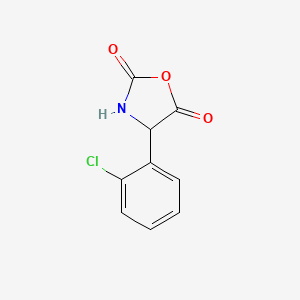
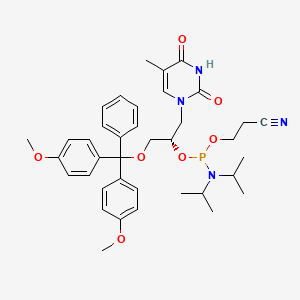
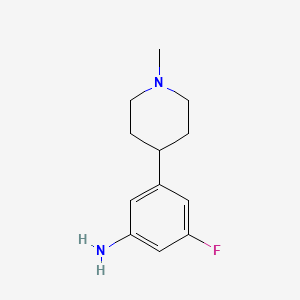
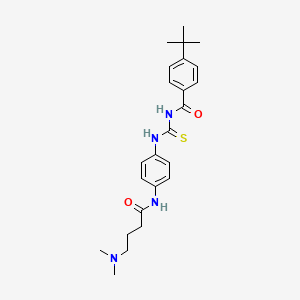
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
